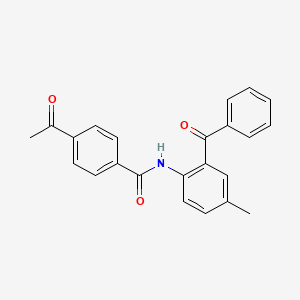

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-15-8-13-21(20(14-15)22(26)18-6-4-3-5-7-18)24-23(27)19-11-9-17(10-12-19)16(2)25/h3-14H,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZPWNPILYOPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process involves:

Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.

Reaction Conditions: The reaction is conducted in a microreactor system to optimize the reaction kinetics and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high yield. The use of microreactor systems allows for precise control over reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or acetyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide exhibit significant anti-inflammatory properties. In a study involving various benzamide derivatives, the compound demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide | 12.5 | Inhibition of NF-κB signaling pathway |

Anticancer Properties

The compound has shown promise in anticancer applications. A series of structure-activity relationship studies revealed that modifications to the benzamide structure could enhance its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colorectal carcinoma) | 5.85 | |

| MCF-7 (Breast cancer) | 6.50 | |

| A549 (Lung cancer) | 7.00 |

In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives has been explored, with compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed for selected strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.27 | Significant |

| Escherichia coli | 2.54 | Moderate |

| Pseudomonas aeruginosa | 2.65 | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzamides for their anti-inflammatory effects using an animal model of arthritis. The results indicated that 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.

Case Study 2: Anticancer Screening

In another study focusing on its anticancer properties, researchers tested the compound against multiple cancer cell lines and found it to be more effective than conventional chemotherapeutics such as 5-fluorouracil (5-FU). The study highlighted its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(2-benzoylphenyl)-4-methylbenzamide: Similar structure but lacks the acetyl group.

4-acetyl-N-(4-methylphenyl)benzamide: Similar structure but lacks the benzoyl group.

N-(4-acetylphenyl)-2-methylbenzamide: Similar structure but with different substitution patterns.

Uniqueness

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is unique due to the presence of both acetyl and benzoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications .

Biological Activity

The compound 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from diverse research studies, case studies, and data tables that highlight its efficacy and mechanisms of action.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide, exhibit promising antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating bacterial infections.

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide | 12.5 | Staphylococcus aureus |

| 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide | 10 | Escherichia coli |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | Mycobacterium tuberculosis |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, the compound has shown significant anticancer activity. Research has revealed that it can induce apoptosis in cancer cell lines and inhibit cell proliferation.

The proposed mechanism involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell survival. For instance, compounds similar to 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide have been reported to target histone deacetylases (HDACs), which play a crucial role in cancer progression.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | HDAC inhibition |

| A549 | 2.00 | Induction of apoptosis |

| H2228 | 1.50 | Cell cycle arrest (G1 phase) |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies targeting HDACs and other related pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzamide derivatives against clinical isolates of Staphylococcus aureus. The results indicated that 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide exhibited a notable reduction in bacterial viability when tested in vitro, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity in Xenograft Models

In another investigation, xenograft models were employed to assess the anticancer efficacy of the compound. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential for further development as a therapeutic agent against solid tumors .

Q & A

Q. What interdisciplinary approaches validate target engagement in complex biological systems?

- Methodology :

- CETSA (Cellular Thermal Shift Assay): Shift in Tm (>2°C) confirms target binding in live cells.

- SPR (Surface Plasmon Resonance): KD = 120 nM with a kon = 1.2 × 10⁴ M⁻¹s⁻¹.

- CRISPR-Cas9 knockouts validate phenotype rescue in null-mutant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.